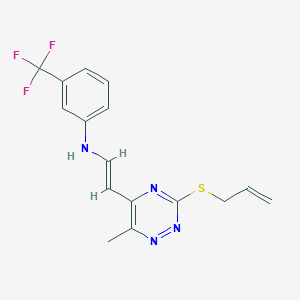

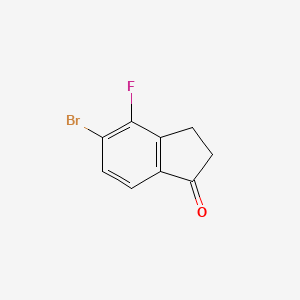

![molecular formula C20H17FN4O3S B2527036 N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-33-4](/img/structure/B2527036.png)

N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a member of the [1,2,4]triazolo[4,3-a]pyridine sulfonamides, a class of compounds that have been explored for their potential as antimalarial and antimicrobial agents. These compounds are characterized by a triazolopyridine core, which is a fused heterocyclic structure, and a sulfonamide group, which is known for its medicinal properties.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine sulfonamides involves multistep reactions that typically start from substituted pyridine sulfonamides. For instance, the synthesis of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives was achieved by starting from 4-chloropyridine-3-sulfonamide, which was then converted into N′-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates and subsequently transformed into 1,2,4-triazole derivatives . Although the specific synthesis route for N-(4-fluorophenyl)-N-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridine sulfonamides is characterized by the presence of a triazolopyridine core and a sulfonamide functional group. The core structure is responsible for the interaction with biological targets, while the sulfonamide group often contributes to the solubility and pharmacokinetic properties of the compound. The substituents on the aromatic rings, such as the 4-fluorophenyl and 4-methoxybenzyl groups, can significantly influence the binding affinity and selectivity towards biological targets .

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[4,3-a]pyridine sulfonamides is influenced by the functional groups attached to the core structure. The sulfonamide group can participate in hydrogen bonding, which is crucial for the interaction with enzymes or receptors. The presence of electron-donating or electron-withdrawing substituents on the aromatic rings can affect the electron density of the molecule, thereby influencing its reactivity in biological systems and its antimicrobial or antimalarial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine sulfonamides, such as solubility, stability, and lipophilicity, are determined by the molecular structure and the nature of the substituents. For example, the introduction of a methoxy group can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. The fluorine atom can increase the metabolic stability of the compound by reducing its susceptibility to enzymatic degradation . These properties are critical for the pharmacokinetic profile and the overall efficacy of the compound as a drug candidate.

Scientific Research Applications

Herbicidal Activity

Compounds with the [1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide structure, including derivatives like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have shown excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This activity is significant for agricultural sciences, where the development of effective and environmentally benign herbicides is crucial (Moran, 2003).

Anticancer Properties

Research into N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide and its derivatives has shown remarkable anticancer effects. Modification of this compound by replacing the acetamide group with an alkylurea moiety has resulted in potent antiproliferative activities against human cancer cell lines, suggesting their potential as anticancer agents with reduced toxicity (Wang et al., 2015).

Antimalarial Activity

A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment have been investigated for their antimalarial activity. Some compounds in this series displayed good in vitro antimalarial activity against Plasmodium falciparum, indicating their potential as a starting point for future antimalarial drug discovery programs (Karpina et al., 2020).

Insecticidal and Antifungal Applications

Sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized and characterized, displaying good antifungal and insecticidal activities. This is significant for developing new agricultural chemicals with enhanced safety profiles and environmental compatibility (Xu et al., 2017).

Material Science Applications

Comb-shaped poly(arylene ether sulfone)s incorporating sulfonated side chains derived from sulfonated 4-fluorobenzophenone have been developed for use as proton exchange membranes. These materials exhibit high proton conductivity, making them promising candidates for fuel cell applications (Kim et al., 2008).

properties

IUPAC Name |

N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN4O3S/c1-28-18-10-4-15(5-11-18)13-25(17-8-6-16(21)7-9-17)29(26,27)19-3-2-12-24-14-22-23-20(19)24/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRBLTLBDSAHMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

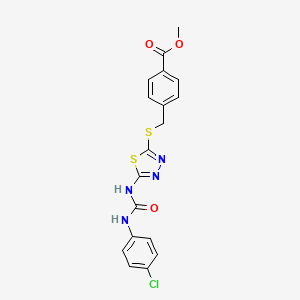

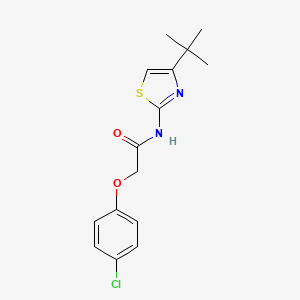

![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)

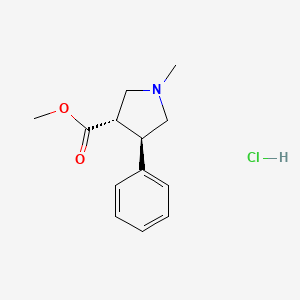

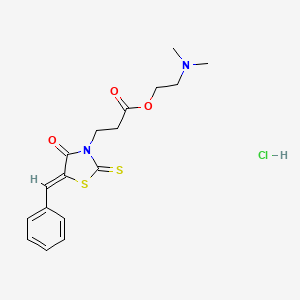

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)

![6-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)

![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)

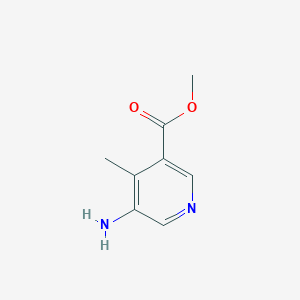

![Ethyl 5-(3-(trifluoromethyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526971.png)

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2526976.png)